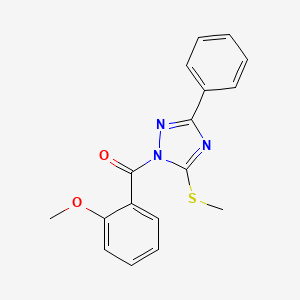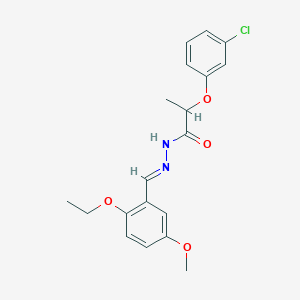![molecular formula C19H22N2OS B5800106 4-tert-butyl-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B5800106.png)
4-tert-butyl-N-[(3-methylphenyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[(3-methylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C19H22N2OS It is known for its unique chemical structure, which includes a tert-butyl group, a methylphenyl group, and a carbamothioyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(3-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-methylphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-butyl-N-[(3-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzamides
Applications De Recherche Scientifique
4-tert-butyl-N-[(3-methylphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-[(3-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-tert-butyl-N-[(3-methylphenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:
- 4-tert-butyl-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide
- 4-tert-butyl-N-[(3-methoxyphenyl)carbamothioyl]benzamide
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, making each one unique in its own right.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(3-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-13-6-5-7-16(12-13)20-18(23)21-17(22)14-8-10-15(11-9-14)19(2,3)4/h5-12H,1-4H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHFIVOAYPTJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B5800033.png)
![3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5800039.png)


![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
![2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE](/img/structure/B5800080.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)
![5-(4-chlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5800129.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)

